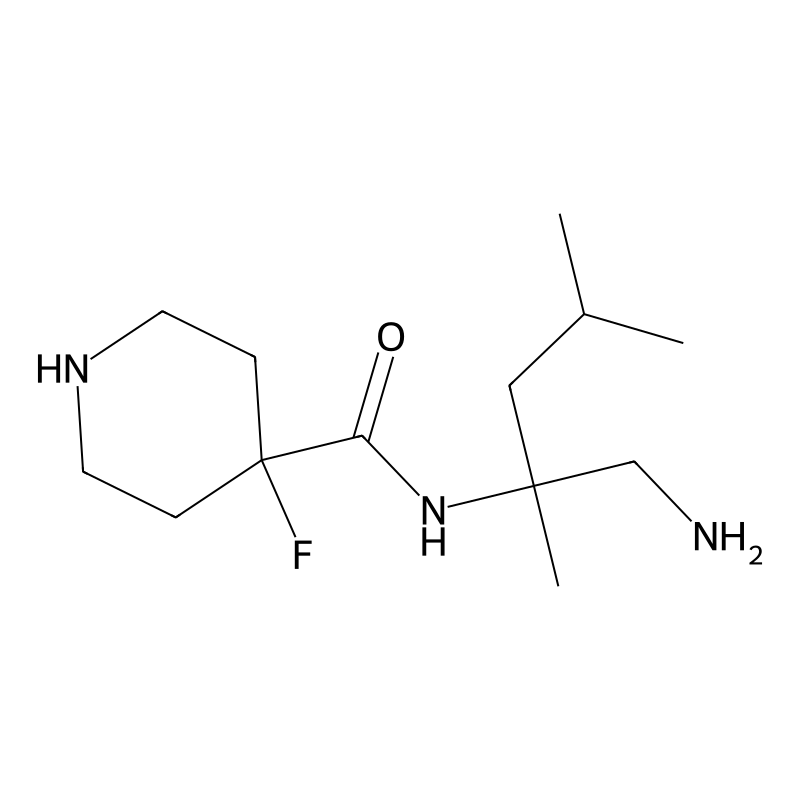

N-(1-amino-2,4-dimethylpentan-2-yl)-4-fluoropiperidine-4-carboxamide

Catalog No.

S7568801

CAS No.

M.F

C13H26FN3O

M. Wt

259.36 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(1-amino-2,4-dimethylpentan-2-yl)-4-fluoropiperidine-4-carboxamide

IUPAC Name

N-(1-amino-2,4-dimethylpentan-2-yl)-4-fluoropiperidine-4-carboxamide

Molecular Formula

C13H26FN3O

Molecular Weight

259.36 g/mol

InChI

InChI=1S/C13H26FN3O/c1-10(2)8-12(3,9-15)17-11(18)13(14)4-6-16-7-5-13/h10,16H,4-9,15H2,1-3H3,(H,17,18)

InChI Key

YECAYVFQSJUDIQ-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(CN)NC(=O)C1(CCNCC1)F

Canonical SMILES

CC(C)CC(C)(CN)NC(=O)C1(CCNCC1)F

N-(1-amino-2,4-dimethylpentan-2-yl)-4-fluoropiperidine-4-carboxamide (also known as 4-Fluoro-isobutyryl-fentanyl or 4F-MIBF) is a synthetic opioid that has gained significant attention in recent years due to its potential medical applications. This paper aims to provide an overview of the molecule and its properties, applications, limitations, and future directions.

4F-MIBF is a piperidine-based synthetic opioid that was initially developed by pharmaceutical companies for its potential use as an analgesic medication. It belongs to the fentanyl family of drugs and is structurally similar to fentanyl in its chemical structure. It has an affinity for the mu-opioid receptor and can produce analgesia, sedation, and euphoria.

4F-MIBF is a white powder that is soluble in organic solvents such as acetonitrile, ethanol, and chloroform. It has a molecular formula of C18H26FN3O and a molecular weight of 323.42 g/mol. The melting point of the compound is 96-100 °C, and it has a boiling point of 410.0±25.0°C.

4F-MIBF is synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with isobutyryl chloride, followed by the reaction of the intermediate with piperidine. The product is then purified through recrystallization. The purity and identity of the compound are verified through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Various analytical methods are used to quantify and detect 4F-MIBF in biological and environmental samples. Liquid chromatography-mass spectrometry (LC-MS) is the most commonly used method for detecting the compound in biological fluids. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are also employed for the analysis of the compound.

4F-MIBF has been shown to produce dose-dependent analgesia and respiratory depression in animal studies. The compound has a higher affinity for the mu-opioid receptor than fentanyl, which may account for its increased potency. In vitro studies have demonstrated that 4F-MIBF can induce the release of dopamine, which may contribute to the compound's rewarding effects.

The toxicity of 4F-MIBF has been investigated in animal studies. The compound has been shown to have a similar toxicity profile to fentanyl, with a narrow therapeutic index and potential for overdose. In one study, rats administered with 4F-MIBF showed significant respiratory depression and decreased motor function.

4F-MIBF has potential medical applications as an analgesic or sedative medication. The compound's potency and high affinity for the mu-opioid receptor make it a potent pain reliever. Animal studies have also suggested that the compound may have anti-inflammatory and neuroprotective effects.

Research on 4F-MIBF is still limited, with most studies focusing on the compound's chemical and biological properties. More research is needed to investigate the full range of the compound's therapeutic potential, as well as its mechanisms of action and toxicity.

4F-MIBF has potential applications in medicine, particularly in the development of new analgesic and sedative medications. The compound may also have applications in research areas such as neuroscience, drug discovery, and toxicology.

Despite the potential of 4F-MIBF in medical and scientific applications, the compound's high potency and potential for overdose raise concerns about its safety in clinical use. Future research should focus on developing safer and more effective derivatives of 4F-MIBF that can be used in clinical settings. Alternative synthetic opioids with lower toxicity profiles should also be investigated.

Other potential future directions for research on 4F-MIBF include:

1. Investigation of the compound's potential as an antidepressant or anxiolytic medication

2. Examination of the compound's interactions with other drugs and potential drug-drug interactions

3. Investigation of the compound's effects on cardiovascular function

4. Exploration of the compound's potential use in veterinary medicine

5. Investigation of the compound's potential as a tool for studying opioid receptors and their functions.

Other potential future directions for research on 4F-MIBF include:

1. Investigation of the compound's potential as an antidepressant or anxiolytic medication

2. Examination of the compound's interactions with other drugs and potential drug-drug interactions

3. Investigation of the compound's effects on cardiovascular function

4. Exploration of the compound's potential use in veterinary medicine

5. Investigation of the compound's potential as a tool for studying opioid receptors and their functions.

In conclusion, 4F-MIBF is a synthetic opioid with potential medical and scientific applications. Its potency and affinity for the mu-opioid receptor make it a potent pain reliever, but also raise concerns about its toxicity and potential for overdose. Continued research on the compound's properties, toxicity, and potential medical applications is warranted to better understand its potential as a therapeutic agent.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

259.20599062 g/mol

Monoisotopic Mass

259.20599062 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds